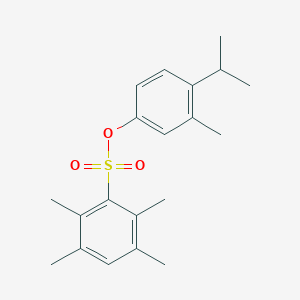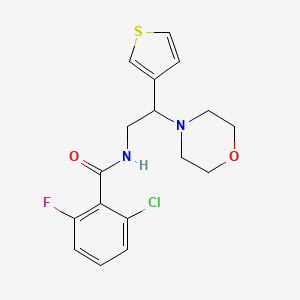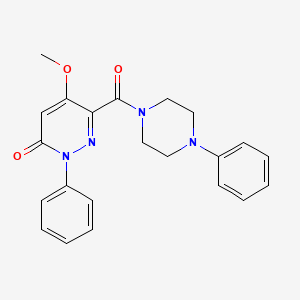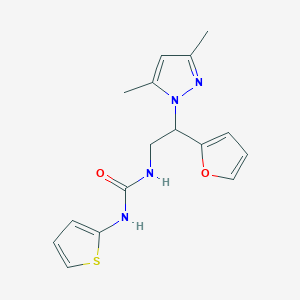
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(propan-2-yl)phenyl 2,3,5,6-tetramethylbenzene-1-sulfonate, also known as TPPTS, is a sulfonated phosphine ligand that is widely used in catalysis. TPPTS is a highly efficient and versatile ligand that can be used in a variety of catalytic reactions, including hydrogenation, hydroformylation, and Suzuki-Miyaura coupling.
科学的研究の応用
Sulfonate Chemistry in Organic Synthesis
Sulfonates, including phenyl sulfonates, are pivotal in organic synthesis, serving as intermediates in various reactions. The Julia-Kocienski olefination is a notable example, where sulfones act as key reagents to form alkenes through reactions with carbonyl compounds. This method has been applied to synthesize methoxylated stilbenes, including derivatives of resveratrol, highlighting the sulfonates' role in constructing complex molecular architectures (D. A. Alonso et al., 2005).
Material Science and Molecular Design
In the realm of materials science, sulfonate derivatives have been explored for their potential in creating nonlinear optical materials. The synthesis of single crystals with specific sulfonate functionalities demonstrates their utility in designing compounds with desirable electronic and optical properties, crucial for applications in optoelectronics and photonics (V. Parol et al., 2020).
Catalysis and Green Chemistry
Sulfonates also play a significant role in catalysis, where metal coordination polymers containing phenyl sulfonate groups have been used as catalysts in solvent-free conditions. This approach aligns with the principles of green chemistry by reducing the need for hazardous solvents and promoting more sustainable synthetic strategies (Jin-Hua Wang et al., 2015).
Antimicrobial Research
In medicinal chemistry, sulfonate derivatives are investigated for their antimicrobial properties. Compounds with sulfonate groups have shown promising activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
特性
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3S/c1-12(2)19-9-8-18(11-15(19)5)23-24(21,22)20-16(6)13(3)10-14(4)17(20)7/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDUIQETKTPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896583.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)



![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)
![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)